molecular formula C11H8BrNO2 B577453 Methyl 7-bromoquinoline-2-carboxylate CAS No. 1267641-04-2

Methyl 7-bromoquinoline-2-carboxylate

Cat. No.: B577453
CAS No.: 1267641-04-2
M. Wt: 266.094
InChI Key: MYZMEPNNMSTQIP-UHFFFAOYSA-N
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Biological Activity

Methyl 7-bromoquinoline-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₈BrNO₂
  • Molecular Weight : 266.09 g/mol
  • Structure : The compound features a bromine atom at the 7-position of the quinoline ring and a carboxylate group, which are crucial for its biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition. The bromine atom and the carboxylate group play essential roles in binding to specific molecular targets, thereby modulating enzyme activities. This compound has been utilized as a probe in various biological assays to study enzyme interactions, particularly in the context of nitric oxide synthase (nNOS) inhibition, which is relevant in neurodegenerative disorders.

Biological Activity

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit nNOS, an enzyme linked to neurodegenerative diseases. Research indicates that modifications to the quinoline structure can enhance selectivity and potency against nNOS compared to other isoforms like eNOS .
  • Anticancer Properties :
    • This compound has shown potential cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) cells. Studies have demonstrated that derivatives of this compound can induce apoptosis by affecting endoplasmic reticulum (ER) stress pathways .
  • Chemical Reactions :
    • The compound can undergo various chemical transformations, including substitution reactions where the bromine can be replaced by nucleophiles, oxidation to form quinoline N-oxides, and reduction of the ester group to yield corresponding alcohols.

Case Study 1: Inhibition of nNOS

A study synthesized new nNOS inhibitors based on quinoline derivatives, including this compound. These compounds exhibited significant selectivity for human nNOS over other isoforms, indicating their potential for therapeutic applications in treating neurodegenerative diseases .

CompoundSelectivity (nNOS/eNOS)Potency (IC50)
Compound A900-fold5 nM
This compoundHighModerate

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells. Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through ER stress mechanisms.

CompoundEC50 (μM)Mechanism of Action
RM-58130Induces ER stress
RM-581-Fluo30Accumulates in ER

Applications in Research and Industry

This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are explored not only for their biological activities but also for their applications in dye synthesis and other industrial chemicals.

Properties

IUPAC Name

methyl 7-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMEPNNMSTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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